molecular formula C25H19N3O4 B6490556 2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1358519-59-1

2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B6490556
CAS No.: 1358519-59-1
M. Wt: 425.4 g/mol
InChI Key: SFNZEZCNOFBEAE-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS: 1326843-86-0) is a heterocyclic molecule with the molecular formula C₂₄H₁₆ClN₃O₃ and a molecular weight of 429.86 g/mol . Its structure features an isoquinolinone core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4, which is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-30-18-12-10-17(11-13-18)28-15-22(20-8-3-4-9-21(20)25(28)29)24-26-23(27-32-24)16-6-5-7-19(14-16)31-2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZEZCNOFBEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Reported Biological Activities
Target Compound (1326843-86-0) Isoquinolinone 4-Methoxyphenyl, 3-Methoxyphenyl-oxadiazole C₂₄H₁₆ClN₃O₃ 429.86 Not explicitly reported in evidence
4-[3-(4-Methoxyphenyl)-oxadiazol-5-yl]phthalazinone (1207014-04-7) Phthalazinone 4-Methoxyphenyl-oxadiazole, Phenyl C₂₃H₁₆N₄O₃ 396.406 Not specified
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-Chlorophenyl, 4-Methoxyphenyl Not provided Not provided Antifungal, Antibiotic
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-triazol-3-one Triazolone Ethoxyphenyl, Methoxyphenyl Not provided Not provided Anticonvulsant , Anti-inflammatory

Key Comparative Insights

Core Structure Influence
  • Isoquinolinone vs.
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole ring in the target compound is electron-deficient, which may improve metabolic stability compared to triazole-containing analogs like those in and .
Substituent Effects
  • Methoxy Group Positioning: The 3-methoxyphenyl substitution on the oxadiazole ring (target compound) vs. 4-methoxyphenyl in phthalazinone analogs () could alter steric and electronic interactions with biological targets. Meta-substitution may reduce symmetry and enhance binding specificity .
  • Chlorine vs.

Computational Studies

  • Density-functional theory (DFT) methods () are widely used to predict electronic properties and reaction mechanisms for such compounds. For example, exact-exchange functionals (e.g., B3LYP) can model charge distribution in methoxyphenyl substituents .

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